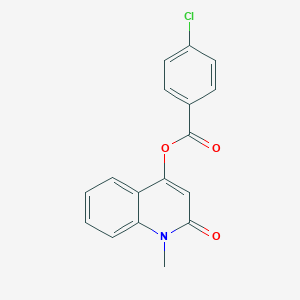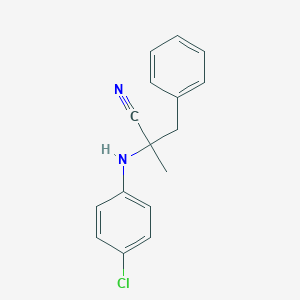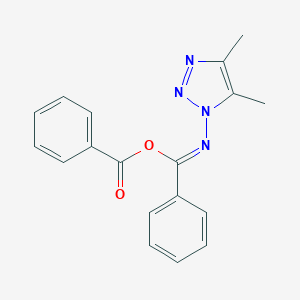
2,4,6-Octatrienal, (E,E,E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Octatrienal, (E,E,E)- is a naturally occurring organic compound that belongs to the family of aldehydes. It is commonly found in various fruits and vegetables such as tomatoes, oranges, and carrots. This compound has been studied extensively due to its potential health benefits and uses in scientific research.
Mechanism of Action
The mechanism of action of 2,4,6-Octatrienal, (2,4,6-Octatrienal, (E,E,E)-)- is not fully understood. However, it is believed to exert its effects through the regulation of various cellular pathways, including the modulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
2,4,6-Octatrienal, (2,4,6-Octatrienal, (E,E,E)-)- has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to exhibit antioxidant properties, which may help to protect against oxidative damage and inflammation. Additionally, it has been shown to have potential anti-cancer properties and has been studied for its potential role in the prevention of cardiovascular diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2,4,6-Octatrienal, (2,4,6-Octatrienal, (E,E,E)-)- in lab experiments is its natural occurrence in various fruits and vegetables, which makes it readily available for research purposes. However, one of the limitations of using this compound is its potential variability in concentration and purity, which may affect the reproducibility of results.
Future Directions
There are several future directions for research on 2,4,6-Octatrienal, (2,4,6-Octatrienal, (E,E,E)-)-. One potential direction is the investigation of its potential therapeutic applications in the treatment of various diseases, including cancer and cardiovascular diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential effects on cellular pathways. Finally, more studies are needed to determine the optimal concentration and purity of this compound for use in scientific research.
Synthesis Methods
2,4,6-Octatrienal, (2,4,6-Octatrienal, (E,E,E)-)- can be synthesized through various methods, including chemical synthesis and extraction from natural sources. The most common method of synthesis involves the reaction of acrolein with acetaldehyde in the presence of a catalyst.
Scientific Research Applications
2,4,6-Octatrienal, (2,4,6-Octatrienal, (E,E,E)-)- has been extensively studied for its potential applications in scientific research. It has been found to exhibit antioxidant properties and has been shown to have potential anti-cancer properties. Additionally, it has been studied for its potential role in the prevention of cardiovascular diseases.
properties
CAS RN |
17609-31-3 |
|---|---|
Molecular Formula |
C11H18Si |
Molecular Weight |
122.16 g/mol |
IUPAC Name |
octa-2,4,6-trienal |
InChI |
InChI=1S/C8H10O/c1-2-3-4-5-6-7-8-9/h2-8H,1H3 |
InChI Key |
ZUZGMJKUENNLQL-UHFFFAOYSA-N |
SMILES |
CC=CC=CC=CC=O |
Canonical SMILES |
CC=CC=CC=CC=O |
synonyms |
2,4,6-Octatrienal |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



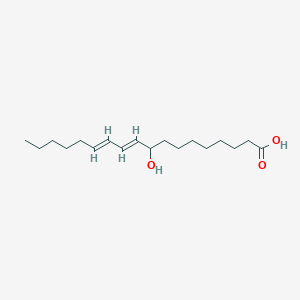


![6,11-Dihydrodibenzo[b,e]oxepin-11-yl imidothiocarbamate](/img/structure/B232155.png)
![4-amino-3-(methylsulfanyl)-1-phenyl-6,7-dihydro-1H-pyrazolo[4',3':5,6]pyrido[2,3-d]pyridazine-5,8-dione](/img/structure/B232156.png)
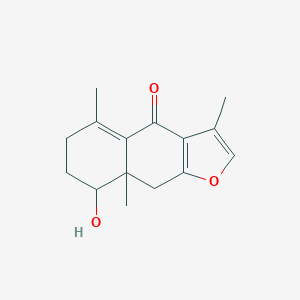
![[1]Benzothieno[3',2':4,5]thieno[2,3-c]tetraazolo[1,5-a]quinoline](/img/structure/B232159.png)
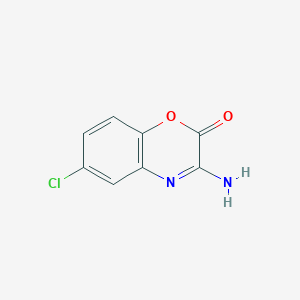
![1-[3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]-3-piperidinecarboxamide](/img/structure/B232171.png)

